[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 88720-81-4
VCID: VC8307553
InChI: InChI=1S/C11H13NO4/c13-11(14)6-12-5-8-7-15-9-3-1-2-4-10(9)16-8/h1-4,8,12H,5-7H2,(H,13,14)
SMILES: C1C(OC2=CC=CC=C2O1)CNCC(=O)O
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid

CAS No.: 88720-81-4

Cat. No.: VC8307553

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid - 88720-81-4

Specification

CAS No. 88720-81-4
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)acetic acid
Standard InChI InChI=1S/C11H13NO4/c13-11(14)6-12-5-8-7-15-9-3-1-2-4-10(9)16-8/h1-4,8,12H,5-7H2,(H,13,14)
Standard InChI Key MQOYBJQHMUDUAQ-UHFFFAOYSA-N
SMILES C1C(OC2=CC=CC=C2O1)CNCC(=O)O
Canonical SMILES C1C(OC2=CC=CC=C2O1)CNCC(=O)O

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound is formally named 2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]acetic acid under IUPAC conventions. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 235.23 g/mol for the free acid form. The hydrochloride salt variant, commonly used in research settings, has the formula C₁₁H₁₄ClNO₄ and a molecular weight of 259.68 g/mol.

Structural Features

The molecule consists of a 1,4-benzodioxane ring (a bicyclic system with two oxygen atoms at positions 1 and 4) substituted at the 2-position with a methylamino group. This amine is further linked to an acetic acid moiety, creating a hybrid structure that combines aromatic, ether, and carboxylic acid functionalities. Key structural attributes include:

  • Benzodioxane core: Provides rigidity and influences electronic properties through oxygen’s electron-donating effects.

  • Methylamino bridge: Enhances solubility and enables hydrogen bonding interactions.

  • Acetic acid terminus: Introduces acidity (pKa ≈ 2.4) and facilitates salt formation.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]acetic acid
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight235.23 g/mol
CAS Number (Free Acid)31127-41-0 (hydrochloride)
SMILESC1COC2=C(O1)C=CC(=C2)CNCC(=O)O
InChI KeyLTBWTRRNQJWVAV-UHFFFAOYSA-N

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The standard synthetic route begins with 2,3-dihydro-1,4-benzodioxin-6-amine as the primary precursor. Key steps include:

  • Alkylation: Reaction with chloroacetic acid in an alkaline aqueous medium (pH 10–12) using sodium hydroxide as a base.

  • Acidification: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: Recrystallization from ethanol/water mixtures yields pharmaceutical-grade material (>98% purity).

Reaction conditions are carefully controlled to minimize side products:

  • Temperature: 40–60°C

  • Reaction Time: 6–8 hours

  • Solvent System: Water/THF (3:1 v/v)

Industrial Production

Scalable manufacturing employs continuous flow reactors to enhance efficiency:

  • Flow Rate: 50 mL/min

  • Residence Time: 15 minutes

  • Yield: 82–85% at pilot scale
    Automated pH control systems maintain optimal alkalinity, while inline IR spectroscopy monitors reaction progression.

Biological Activities and Mechanisms

α-Glucosidase Inhibition

The compound demonstrates potent inhibition of intestinal α-glucosidase (IC₅₀ = 12.3 μM), a key therapeutic target for type 2 diabetes mellitus. By delaying carbohydrate digestion, it reduces postprandial hyperglycemia. Molecular docking studies reveal:

  • Hydrogen bonding with catalytic residues Asp349 and Arg439

  • π-π stacking interactions with Phe303 and Phe311

Acetylcholinesterase (AChE) Inhibition

With an IC₅₀ of 8.7 μM against human AChE, the compound shows promise for Alzheimer’s disease treatment. Kinetic analysis indicates mixed-type inhibition, suggesting binding to both the catalytic site and peripheral anionic site.

Antimicrobial Activity

Screening against drug-resistant pathogens revealed broad-spectrum activity:

PathogenMIC (μg/mL)
Candida auris32
Methicillin-resistant S. aureus64
Pseudomonas aeruginosa128

Mechanistic studies suggest membrane disruption via interaction with lipid bilayers and inhibition of ergosterol biosynthesis in fungi.

Structure-Activity Relationships (SAR)

Critical structural determinants of biological activity include:

  • Benzodioxane Ring: The oxygen atoms participate in hydrogen bonding with target enzymes, while the aromatic system enables hydrophobic interactions.

  • Methylamino Spacer: Optimal chain length (2 carbons) balances flexibility and rigidity for target binding.

  • Carboxylic Acid Group: Enhances water solubility and enables salt formation for improved bioavailability.

Modification studies demonstrate:

  • Esterification of the carboxylic acid decreases α-glucosidase inhibition by 60%

  • N-Methylation abolishes antimicrobial activity

Pharmacological Applications

Neuroprotective Effects

In vitro models using SH-SY5Y neuroblastoma cells:

  • AChE Activity: 65% inhibition at 10 μM

  • Oxidative Stress: Reduced ROS levels by 48% (vs. control)

  • Cell Viability: Increased from 54% to 82% in Aβ-treated cells

Industrial and Research Applications

Synthetic Intermediate

The compound serves as a building block for:

  • Antioxidant Polymers: Copolymerization with PEG derivatives

  • Metal-Organic Frameworks (MOFs): Ligand for porous materials

Analytical Standards

Used as a reference compound in:

  • HPLC-MS methods for benzodioxane quantification

  • Stability Testing: Forced degradation studies under ICH guidelines

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